molecular formula C11H18N4 B8323466 1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazol-4-amine

1-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazol-4-amine

Cat. No. B8323466
M. Wt: 206.29 g/mol
InChI Key: OUIKAOYFYCUBTM-UHFFFAOYSA-N
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Patent
US09073892B2

Procedure details

Ammonia was bubbled for 15 min in a solution of 8-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane (3.4 g, 14.4 mmol) in MeOH (300 mL). The solution was then hydrogenated (3 bars) in presence of Ra—Ni (2 g) at RT. After 2 h, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The solid was purified by trituration in acetonitrile (25 mL) to give the title compound as a white solid (2.2 g, 75%). 1H NMR (400 MHz, DMSO-d6) δ 7.08 (brs, 1H), 6.87 (brs, 1H), 4.49 (brs, 1H), 3.84 (s, 2H), 2.61 (s, 3H), 2.42-2.36 (m, 2H), 2.19-2.16 (t, 2H), 2.06-1.97 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
8-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
N.[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH:4]1[CH2:5][CH:6]([N:11]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[N:12]1)[CH2:7]2>CO.[Ni]>[CH3:2][N:3]1[CH:8]2[CH2:9][CH2:10][CH:4]1[CH2:5][CH:6]([N:11]1[CH:15]=[C:14]([NH2:16])[CH:13]=[N:12]1)[CH2:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
8-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Quantity
3.4 g
Type
reactant
Smiles
CN1C2CC(CC1CC2)N2N=CC(=C2)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid was purified by trituration in acetonitrile (25 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C2CC(CC1CC2)N2N=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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